1-(4-Methylphenyl)pyrrolidin-2-one
Overview
Description
1-(4-Methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 3063-79-4 and a molecular weight of 175.23 . Its IUPAC name is 1-(4-methylphenyl)-2-pyrrolidinone .
Synthesis Analysis
The synthesis of this compound and its analogs has been described in various studies . The lead compound, racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, was resolved into its enantiomers, and the S isomer was found to be the most biologically active enantiomer .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13NO . The InChI Code for this compound is 1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 .Scientific Research Applications
Neurotransmitter Modulation
- Dopamine and Norepinephrine Uptake Inhibition: A study highlighted Pyrovalerone analogs as selective inhibitors of dopamine and norepinephrine transporters, with minimal effect on serotonin trafficking. These compounds demonstrated potential for treating cocaine abuse, with the S enantiomer of the lead compound showing the most biological activity (Meltzer, Butler, Deschamps, & Madras, 2006).
Pharmaceutical Applications
- Potential Anti-HIV Properties: A study on 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a derivative of Pyrovalerone, noted its potential as an anti-HIV non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
Synthetic Chemistry
- One-Pot Synthesis of Amino Acids: Pyrovalerone derivatives were used in an efficient one-pot synthesis method for Nα-urethane-protected β-alanine and γ-aminopropionic acid, with high yields and purities (Cal, Jaremko, Jaremko, & Stefanowicz, 2012).
Structural Analysis
- Molecular Structure Insights: The molecular structure of Pyrovalerone analogs has been analyzed, revealing details about their conformation, hydrogen bonding, and interactions at the atomic level, contributing to a deeper understanding of their pharmacological properties (Selvanayagam et al., 2005).
Biotechnological Synthesis
- Designer Drug Metabolite Synthesis: Biotechnological methods have been explored for synthesizing metabolites of Pyrovalerone, offering an alternative to complex chemical syntheses (Peters et al., 2009).
Antioxidant Activity
- Antioxidant Properties: Pyrovalerone derivatives have shown promise as antioxidants, with studies highlighting their radical scavenging abilities and potential applications in treating oxidative stress-related conditions (Nguyen et al., 2022).
Corrosion Inhibition
- Corrosion Inhibition: Pyrovalerone derivatives have been investigated for their efficiency in inhibiting the corrosion of carbon steel, showcasing their potential in industrial applications (Zarrouk et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 1-(4-Methylphenyl)pyrrolidin-2-one are the dopamine and norepinephrine transporters . These transporters play a crucial role in neurotransmission in the mammalian system .
Mode of Action
This compound interacts with its targets by inhibiting the reuptake of dopamine and norepinephrine, with little effect on serotonin trafficking . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The compound affects the dopamine and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it prolongs their action and enhances their effects . The downstream effects of this action include increased alertness and energy, among others .
Pharmacokinetics
It is known that the compound’s stereochemistry plays a significant role in its biological activity . The S isomer of the compound has been found to be the most biologically active enantiomer .
Result of Action
The inhibition of dopamine and norepinephrine reuptake by this compound leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to increased alertness and energy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pH .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Methylphenyl)pyrrolidin-2-one are largely unexplored. It is known that pyrrolidine derivatives, including this compound, can interact with various enzymes and proteins .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways and gene expression
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9-4-6-10(7-5-9)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPHOKOVVUFNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342017 | |
Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3063-79-4 | |
Record name | 1-(4-methylphenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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